1,1-Diethoxynonane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

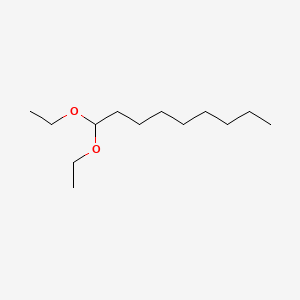

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMSGTVQHHFVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068976 | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54815-13-3 | |

| Record name | 1,1-Diethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54815-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054815133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Diethoxynonane: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1,1-diethoxynonane, also known as nonanal diethyl acetal. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, structural features, synthesis, and practical applications, with a focus on its role as a versatile protecting group.

Introduction: The Acetal Functional Group in Context

In the realm of organic chemistry, the ability to selectively mask and unmask reactive functional groups is paramount for the successful execution of multi-step syntheses. Among the various protecting groups available, acetals stand out for their unique stability profile. This compound, as a member of the acetal family, embodies the key characteristics that make these moieties indispensable tools for the synthetic chemist. This guide will explore the intricacies of this specific long-chain acetal, providing both foundational knowledge and practical insights.

Section 1: Physicochemical and Structural Properties of this compound

This compound is a geminal diether, a class of organic compounds characterized by two alkoxy groups attached to the same carbon atom.[1] This structural feature is the cornerstone of its chemical behavior.

Molecular Structure

The structure of this compound consists of a nine-carbon aliphatic chain (nonane) attached to a carbon atom which is, in turn, bonded to two ethoxy groups (-OCH₂CH₃).

Caption: 2D Structural Representation of this compound.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Nonanal diethyl acetal, n-Nonanal diethyl acetal | [1] |

| CAS Number | 54815-13-3 | [1] |

| Molecular Formula | C₁₃H₂₈O₂ | [1] |

| Molecular Weight | 216.36 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Specific Gravity | 0.84200 to 0.84700 @ 25.00 °C | [2] |

| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C | [2] |

| Flash Point | 145.00 °F TCC (62.78 °C) | [2] |

| Solubility | Insoluble in water; soluble in alcohols and oils. | [3] |

Section 2: Synthesis and Purification

The synthesis of this compound is a classic example of acetal formation, typically achieved through the acid-catalyzed reaction of nonanal with ethanol.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate. The presence of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, must be removed.

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from nonanal and ethanol.

Materials:

-

Nonanal

-

Absolute Ethanol (a 3 to 5-fold molar excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

A suitable solvent (e.g., toluene, if using a Dean-Stark apparatus)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser (recommended)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add nonanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.

-

Add a solvent such as toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Section 3: Structural Elucidation via Spectroscopy

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different proton environments.

-

A triplet corresponding to the methyl protons of the ethoxy groups (-OCH₂CH ₃) would appear in the upfield region.

-

A quartet for the methylene protons of the ethoxy groups (-OCH ₂CH₃) would be observed.

-

A triplet for the methine proton (-CH (OR)₂) will be present, coupled to the adjacent methylene group of the nonyl chain.

-

A series of multiplets for the methylene protons of the long nonyl chain.

-

A triplet for the terminal methyl group of the nonyl chain.

¹³C NMR: The carbon NMR spectrum provides complementary information.

-

A signal for the acetal carbon (C H(OR)₂) in the range of 95-110 ppm.

-

Signals for the carbons of the ethoxy groups (-O CH₂ C**H₃).

-

A series of signals for the carbons of the nonyl chain.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH(O-)₂ | ~4.4 (t) | ~103 |

| -OCH₂CH₃ | ~3.4-3.6 (m) | ~60 |

| -OCH₂CH₃ | ~1.2 (t) | ~15 |

| -CH₂- (nonyl chain) | ~1.2-1.6 (m) | ~22-32 |

| -CH₃ (nonyl chain) | ~0.9 (t) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700-1750 cm⁻¹), which would be present in the starting material, nonanal.[4] Key expected absorptions include:

-

C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and ethoxy groups.[5]

-

C-O stretching: Strong, characteristic bands in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bonds of the acetal group.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely not show a prominent molecular ion peak due to the lability of the acetal group. The fragmentation pattern is expected to be dominated by the loss of an ethoxy group to form a stable oxonium ion. Common fragments would include:

-

[M - OCH₂CH₃]⁺: Loss of an ethoxy radical.

-

Fragments resulting from the cleavage of the nonyl chain.[7]

Section 4: Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the stability of the acetal functional group.

Stability and Reactivity

Acetals are stable in neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones against nucleophiles such as Grignard reagents, organolithium reagents, and hydrides.[8] However, they are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid.[8]

Caption: Reactivity of this compound under Different Conditions.

Applications

-

Protecting Group in Organic Synthesis: The primary application of this compound in a research and development setting is as a protecting group for the nonanal aldehyde functionality. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The acetal can then be easily removed under mild acidic conditions to regenerate the aldehyde.

-

Fragrance and Flavor Industry: this compound is used as a fragrance ingredient, contributing to aldehydic and floral scents.[2]

Section 5: Safety and Handling

While this compound is not classified as hazardous according to GHS criteria, proper laboratory safety precautions should always be observed.[1] Information from analogous compounds suggests the following guidelines.

General Safety Precautions

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[9]

-

Peroxide Formation: Like other ethers, acetals can potentially form explosive peroxides upon prolonged exposure to air and light.[3] Containers should be dated upon opening and tested for peroxides before use if stored for an extended period.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Conclusion

This compound is a valuable compound in both industrial and research settings. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its function as a stable and easily removable protecting group for aldehydes, make it a significant tool in the arsenal of the synthetic organic chemist. A thorough understanding of its structure, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization.

References

-

LookChem. (n.d.). Cas 105-57-7,Ethane, 1,1-diethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). Nonane, 1,1-diethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Química Organica.org. (n.d.). 1,1-Diethoxyethane - MSDS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nonanal diethyl acetal. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

MDPI. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

-

US EPA. (n.d.). Nonane, 1,1-diethoxy- - Substance Details - SRS. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Acetal. National Center for Biotechnology Information. Retrieved from [Link]

-

University at Albany, SUNY. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-diethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. Nonane, 1,1-diethoxy- | C13H28O2 | CID 108625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nonanal diethyl acetal, 54815-13-3 [thegoodscentscompany.com]

- 3. 1,1-Diethoxyethane - MSDS [quimicaorganica.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1,1-Diethoxynonane from Nonanal and Ethanol

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxynonane, a valuable acetal with applications in the fragrance and flavor industries. The document delves into the fundamental principles of acetal formation, detailing the reaction mechanism, optimal conditions, and the critical role of catalysis. A step-by-step experimental protocol is presented, alongside a thorough discussion of product purification and characterization techniques. Furthermore, this guide addresses process optimization, troubleshooting, and essential safety considerations, offering a holistic resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound, also known as nonanal diethyl acetal, is an organic compound classified as an acetal.[1][2] Acetals are geminal-diether derivatives of aldehydes or ketones.[3] This particular acetal is derived from nonanal, a nine-carbon aldehyde, and ethanol. Its chemical formula is C13H28O2, and it has a molecular weight of 216.36 g/mol .[2][4] The primary utility of this compound lies in its application as a fragrance ingredient, valued for its unique olfactory properties.[4] The synthesis of such acetals is a cornerstone reaction in organic chemistry, often employed as a method for protecting carbonyl groups in multi-step syntheses due to their stability under neutral and basic conditions.[5][6]

Foundational Principles: The Chemistry of Acetal Formation

The synthesis of this compound from nonanal and ethanol is a classic example of an acetalization reaction. This reaction is a nucleophilic addition to the carbonyl group of the aldehyde.[7] It proceeds in a reversible manner and requires an acid catalyst to facilitate the reaction between the aldehyde and the alcohol.[8][9]

The Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol occurs in a stepwise fashion, involving the initial formation of a hemiacetal intermediate.[3][8] The overall mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the nonanal, increasing the electrophilicity of the carbonyl carbon.[8][10] This activation step is crucial as alcohols are generally weak nucleophiles.[11]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[8][10]

-

Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a neutral hemiacetal.[8]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3][9]

-

Loss of Water: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.[3][9]

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.[10]

-

Final Deprotonation: A final deprotonation step yields the stable this compound and regenerates the acid catalyst.[8]

Caption: Reaction mechanism for acid-catalyzed acetal formation.

Thermodynamic vs. Kinetic Control

Acetal formation is a reversible equilibrium reaction.[3][8] The position of this equilibrium, and thus the yield of the acetal, is governed by the principles of thermodynamic and kinetic control.[12][13][14] To drive the reaction towards the formation of the this compound (the thermodynamic product), it is essential to remove the water that is formed as a byproduct.[8][11][15] This is a direct application of Le Châtelier's principle, where the removal of a product shifts the equilibrium to the right, favoring further product formation.[11]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, field-proven methodology for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Nonanal | Starting aldehyde |

| Ethanol (anhydrous) | Nucleophile and solvent |

| Acid Catalyst (e.g., p-Toluenesulfonic acid) | To catalyze the reaction |

| Dehydrating Agent (e.g., Anhydrous CaCl2) | To remove water and drive the equilibrium |

| Neutralizing Agent (e.g., Sodium Bicarbonate) | To quench the acid catalyst |

| Drying Agent (e.g., Anhydrous MgSO4) | To dry the organic phase |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reactants |

| Magnetic stirrer and stir bar | For efficient mixing |

| Separatory funnel | For liquid-liquid extraction |

| Distillation apparatus | For purification of the final product |

Reaction Setup and Procedure

Caption: Workflow for the synthesis of this compound.

Step 1: Reagent Preparation and Reaction Setup

-

In a dry round-bottom flask equipped with a magnetic stir bar, combine nonanal and an excess of anhydrous ethanol. A molar ratio of at least 2:1 ethanol to nonanal is recommended to act as both reactant and solvent.[9]

-

Add a catalytic amount of a strong protic acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[11] Solid acid catalysts like Amberlyst-15 can also be used for easier removal.[11][16]

-

To effectively remove the water produced during the reaction, a dehydrating agent like anhydrous calcium chloride can be added directly to the reaction mixture.[17] Alternatively, a Dean-Stark apparatus can be employed to azeotropically remove water.[8][15]

Step 2: Reaction Execution

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux to increase the reaction rate.[18]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the nonanal starting material.

Step 3: Workup and Purification

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The acid catalyst is neutralized by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum of this compound will show a characteristic fragmentation pattern.[1][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethoxy groups and the nonyl chain. The disappearance of the aldehydic proton signal (around 9.7 ppm) from nonanal is a key indicator of a successful reaction.[20]

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretching band of nonanal (typically around 1720 cm⁻¹) in the IR spectrum of the product confirms the conversion of the aldehyde to the acetal.[20]

Process Optimization and Troubleshooting

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | The choice and amount of catalyst significantly impact the reaction rate. | Brønsted acids like p-TSA are effective.[11] Lewis acids and solid acid catalysts can also be used for milder conditions and easier separation.[16][21] |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. | The reaction can often be run efficiently at room temperature, but gentle heating can be applied to reduce reaction time.[18] |

| Water Removal | Crucial for driving the equilibrium towards product formation. | Use of a Dean-Stark trap or a chemical dehydrating agent is essential for high yields.[5][8] |

| Reactant Ratio | An excess of ethanol favors the formation of the acetal. | A significant excess of ethanol is recommended. |

Common Troubleshooting Scenarios:

-

Low Yield: This is often due to incomplete reaction or the equilibrium not being sufficiently shifted towards the products. Ensure efficient water removal and consider increasing the reaction time or temperature.

-

Presence of Hemiacetal: The hemiacetal is an intermediate and its presence indicates an incomplete reaction.[9] Driving the reaction to completion by removing water is key.

-

Side Reactions: Strong acids and high temperatures can sometimes lead to side reactions. Using a milder catalyst or lower temperatures may be necessary.

Safety Considerations

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

-

Nonanal: Causes skin and serious eye irritation and may cause respiratory irritation.[22]

-

Ethanol: Highly flammable liquid and vapor.[23]

-

Acid Catalysts: Strong acids like sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE).[6]

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood.[23][24] Wear safety goggles, gloves, and a lab coat at all times.[25] Ensure all glassware is properly secured.

Conclusion

The synthesis of this compound from nonanal and ethanol is a well-established and important reaction in organic synthesis. By understanding the underlying principles of acetal formation, carefully controlling reaction conditions, and employing appropriate purification and characterization techniques, researchers can reliably produce this valuable compound. This guide provides a robust framework for the successful execution of this synthesis, empowering scientists and professionals in their research and development endeavors.

References

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Addition of Alcohols - Hemiacetals and Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

- Google Patents. (n.d.). US6015875A - Process for making acetals.

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

- Google Patents. (n.d.). CN1128129C - Acetaldehyde diethyl acetal production process.

-

NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

-

Imperial College London. (2016, November). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Request PDF. Retrieved from [Link]

-

NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

-

ResearchGate. (2017, August 5). Conversion of ethanol to acetaldehyde using (NiO/Al2O3) as a catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

PubChem. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solvent-Free Methods for Making Acetals Derived from Glycerol and Furfural and Their Use as a Biodiesel Fuel Component | Request PDF. Retrieved from [Link]

-

Synerzine. (n.d.). Nonanal. Retrieved from [Link]

-

ThaiScience. (n.d.). Acetaldehyde Production from Ethanol over Ni-Based Catalysts. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). The first purification and unequivocal characterization of the radical form of the carbon-centered quinone ketoxy radical adduct. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts | Request PDF. Retrieved from [Link]

-

PMC - NIH. (n.d.). PURIFICATION, MOLECULAR CLONING AND FUNCTIONAL CHARACTERIZATION OF HL15-1-1 (HETEROMETRUS LAOTICUS TOXIN): THE FIRST MEMBER OF A NEW κ-KTX SUBFAMILY. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of 1,1-Diethoxyethane from Ethanol Using Electrogenerated Acid | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Ethanol dehydrogenation to acetaldehyde with mesoporous Cu-SiO2 catalysts prepared by aerosol-assisted sol-gel. Retrieved from [Link]

Sources

- 1. Nonane, 1,1-diethoxy- [webbook.nist.gov]

- 2. Nonane, 1,1-diethoxy- [webbook.nist.gov]

- 3. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 4. Nonane, 1,1-diethoxy- | C13H28O2 | CID 108625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 15. Acetal - Wikipedia [en.wikipedia.org]

- 16. Dimethyl Acetals [organic-chemistry.org]

- 17. CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Nonane, 1,1-diethoxy- [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 22. synerzine.com [synerzine.com]

- 23. fishersci.com [fishersci.com]

- 24. ehss.syr.edu [ehss.syr.edu]

- 25. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Diethoxynonane

This guide provides a comprehensive analysis of the spectroscopic data for 1,1-diethoxynonane, a diethyl acetal of nonanal. It is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural characterization of this and similar molecules. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental methodologies.

Introduction

This compound (also known as nonanal diethyl acetal) is an organic compound with the chemical formula C₁₃H₂₈O₂.[1] As an acetal, it possesses two ether groups attached to the same carbon atom. This functional group is of significant interest in organic synthesis, often serving as a protecting group for aldehydes due to its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions. Accurate structural elucidation through spectroscopic methods is paramount for its application in complex synthetic pathways and for quality control. This guide will provide a detailed examination of its characteristic spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The molecule consists of a nine-carbon alkyl chain (nonyl group) attached to a carbon atom which is, in turn, bonded to a hydrogen and two ethoxy groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet | 1H | -CH(O-)₂ (acetal proton) |

| ~3.4-3.6 | Quartet | 4H | -O-CH₂-CH₃ (ethoxy methylene) |

| ~1.5-1.6 | Multiplet | 2H | -CH₂-CH(O-)₂ (methylene adjacent to acetal) |

| ~1.2-1.4 | Multiplet | 12H | -(CH₂)₆- (remaining nonyl methylenes) |

| ~1.1-1.2 | Triplet | 6H | -O-CH₂-CH₃ (ethoxy methyl) |

| ~0.8-0.9 | Triplet | 3H | -CH₃ (terminal methyl of nonyl chain) |

Interpretation and Causality:

-

Acetal Proton: The single proton on the carbon atom bonded to two oxygens is the most deshielded aliphatic proton, expected to appear as a triplet around 4.5 ppm due to coupling with the adjacent methylene group of the nonyl chain.

-

Ethoxy Groups: The two ethoxy groups are chemically equivalent and will produce a quartet for the methylene protons (split by the methyl protons) and a triplet for the methyl protons (split by the methylene protons). The methylene protons are deshielded by the adjacent oxygen atom.

-

Nonyl Chain: The protons of the long alkyl chain will appear in the typical aliphatic region (0.8-1.6 ppm). The terminal methyl group will be a triplet, and the methylene groups will appear as overlapping multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. An experimental spectrum for this compound is available and the assignments are as follows.

Experimental ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 103.2 | -CH(O-)₂ (acetal carbon) |

| 60.5 | -O-CH₂-CH₃ (ethoxy methylene carbons) |

| 32.8 | -CH₂-CH(O-)₂ (carbon adjacent to acetal) |

| 31.9 | -(CH₂)₅-CH₂-CH₃ |

| 29.6 | -(CH₂)₄-CH₂-CH₂-CH₃ |

| 29.3 | -CH₂-CH₂-CH(O-)₂ |

| 24.5 | -(CH₂)₂-CH₂-CH(O-)₂ |

| 22.7 | -CH₂-CH₃ (nonyl chain) |

| 15.3 | -O-CH₂-CH₃ (ethoxy methyl carbons) |

| 14.1 | -CH₃ (terminal methyl of nonyl chain) |

Data sourced from PubChem.[1]

Interpretation and Causality:

-

Acetal Carbon: The carbon atom bonded to two oxygen atoms is significantly deshielded and appears at the lowest field (~103.2 ppm) among the aliphatic carbons.

-

Ethoxy Carbons: The methylene carbons of the ethoxy groups are deshielded by the oxygen atoms and appear around 60.5 ppm. The methyl carbons of the ethoxy groups are more shielded and appear at a higher field (~15.3 ppm).

-

Nonyl Chain Carbons: The carbons of the nonyl chain appear in the typical aliphatic region (14-33 ppm). The chemical shifts vary slightly depending on their position relative to the end of the chain and the acetal group.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (alkane) |

| 1150-1050 | Strong | C-O stretching (acetal/ether) |

Interpretation and Causality:

The most characteristic feature in the IR spectrum of an acetal is the strong C-O stretching absorption band in the region of 1150-1050 cm⁻¹. The absence of a strong absorption band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group, which would be present in the starting material, nonanal. The spectrum will be dominated by the C-H stretching and bending vibrations of the long alkyl chain and the ethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for acetals.

Experimental Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 171 | Low | [M - OCH₂CH₃]⁺ |

| 103 | High | [CH(OCH₂CH₃)₂]⁺ |

| 85 | Medium | [C₆H₁₃]⁺ |

| 75 | Medium | [HO=CH(OCH₂CH₃)]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 47 | Medium | [CH₂=O⁺H] |

Data sourced from PubChem.[1]

Interpretation and Fragmentation Pathway:

The molecular ion peak (M⁺) at m/z 216 is often weak or absent in the EI spectra of aliphatic acetals. The fragmentation is dominated by cleavage of the bonds adjacent to the oxygen atoms.

Caption: Primary fragmentation pathways of this compound in EI-MS.

-

Loss of an Ethoxy Radical: Cleavage of a C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 171.

-

Alpha-Cleavage: The most characteristic fragmentation for acetals is the cleavage of the C-C bond alpha to the oxygen atoms. This results in the formation of a stable oxonium ion, which is often the base peak. For this compound, this cleavage results in the loss of the nonyl radical (•C₉H₁₉) to form the [CH(OCH₂CH₃)₂]⁺ ion at m/z 103.

-

Alkyl Chain Fragmentation: The nonyl chain can also undergo fragmentation, leading to a series of alkyl fragments, with the butyl cation ([C₄H₉]⁺) at m/z 57 being particularly prominent.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols that serve as a foundation for the characterization of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 column). The oven temperature program is designed to ensure good separation.

-

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization at 70 eV is a standard method for generating fragments. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Caption: A generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data for this compound are in excellent agreement with its known structure. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, with characteristic signals for the acetal proton and carbon, the ethoxy groups, and the nonyl chain. IR spectroscopy confirms the presence of the C-O ether linkages and the absence of a carbonyl group. Mass spectrometry reveals a predictable fragmentation pattern dominated by the formation of a stable oxonium ion. Together, these techniques provide a robust and self-validating system for the structural confirmation and purity assessment of this compound, which is crucial for its application in research and industry.

References

-

PubChem. Nonane, 1,1-diethoxy-. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1,1-Diethoxynonane

This guide provides an in-depth analysis of the key physical properties of 1,1-Diethoxynonane, a significant acetal in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental characteristics.

Introduction to this compound

This compound, also known as nonanal diethyl acetal, is an organic compound with the chemical formula C₁₃H₂₈O₂.[1][2] As an acetal, it is characterized by the presence of two ether groups attached to the same carbon atom. This structure imparts a unique chemical stability, particularly in alkaline conditions, making it a valuable intermediate and component in various formulations. Its applications span the fragrance industry, where it contributes to specific scent profiles, and as a protective group in complex organic syntheses. A precise understanding of its physical properties, such as boiling point and density, is paramount for its effective use, purification, and process scale-up.

Core Physical Properties

The physical properties of a compound are critical for its handling, storage, and application. For this compound, the boiling point and density are fundamental parameters that dictate its behavior in various physical and chemical processes.

| Physical Property | Value | Conditions |

| Boiling Point | 66 °C | at 0.3 mmHg[3] |

| 106 °C | Not specified, likely at a different pressure | |

| Specific Gravity | 0.842 - 0.847 | at 25 °C[4] |

| Molecular Weight | 216.36 g/mol |

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires precise experimental techniques. The choice of methodology is often dictated by the compound's properties, such as its thermal stability and the quantity of material available.

Boiling Point Determination

The significant variation in the reported boiling points of this compound (66 °C and 106 °C) is directly attributable to the pressure at which the measurement was taken. Organic compounds with relatively high molecular weights, like this compound, often have high boiling points at atmospheric pressure. To prevent thermal decomposition and to facilitate distillation at a lower, more manageable temperature, the boiling point is frequently determined under reduced pressure (vacuum).

The reported boiling point of 66 °C at 0.3 mmHg is a clear indication of vacuum distillation.[3] This technique is essential for the purification of high-boiling-point liquids. The lower temperature prevents unwanted side reactions and degradation of the compound.

Experimental Workflow for Vacuum Distillation:

Caption: Workflow for determining the boiling point of this compound under reduced pressure.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquids, density is typically determined using a pycnometer or a digital density meter. The specific gravity, a dimensionless quantity, is the ratio of the density of a substance to the density of a reference substance, usually water.

The reported specific gravity of 0.842 to 0.847 at 25 °C for this compound indicates that it is less dense than water.[4] This is a crucial piece of information for separation processes, such as liquid-liquid extractions, where it would form the upper layer in an aqueous mixture.

Experimental Workflow for Density Determination using a Pycnometer:

Sources

1,1-Diethoxynonane CAS number 54815-13-3 information

An In-Depth Technical Guide to 1,1-Diethoxynonane (CAS: 54815-13-3): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 54815-13-3, is a significant organic compound primarily recognized for its role in the flavor and fragrance industry and as a valuable intermediate in organic synthesis.[1][2][3] Structurally, it is the diethyl acetal of nonanal, a nine-carbon aliphatic aldehyde also known as Aldehyde C-9.[4][5] As an acetal, it serves as a stable and protected form of the highly reactive aldehyde functional group, making it a crucial tool for synthetic chemists.[6][7] Its characteristic aldehydic, fresh, and green aroma also makes it a sought-after ingredient for perfumers and flavorists seeking to impart specific olfactory notes.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, synthetic methodologies, analytical characterization, key applications, and safety protocols, intended for researchers, chemists, and professionals in drug development.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Specifications

This compound is a colorless liquid with physical and chemical properties that dictate its handling, application, and purification.[1] The key specifications are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54815-13-3 | [1][8][9] |

| Molecular Formula | C₁₃H₂₈O₂ | [4][8][9] |

| Molecular Weight | 216.36 g/mol | [4][8][9] |

| Synonyms | Nonanal diethyl acetal, n-Nonanal diethyl acetal | [1][4][10] |

| Appearance | Colorless clear liquid | [1] |

| Odor Profile | Aldehydic, fresh, green, citrus-like | [1][2] |

| Specific Gravity | 0.842 - 0.847 @ 25°C | [1] |

| Refractive Index | 1.419 - 1.425 @ 20°C | [1] |

| Boiling Point | 66°C @ 0.3 mmHg; ~106°C @ atm. pressure | [1][2][9] |

| Flash Point | 62.78°C (145.00°F) | [1] |

| Purity (Typical) | ≥98% (by GC) | [2][9] |

Synthesis of this compound

Core Principles of Acetalization

The synthesis of this compound is a classic example of acetalization, a fundamental reaction in organic chemistry for the protection of carbonyl groups.[7] The reaction involves the acid-catalyzed addition of two equivalents of an alcohol (ethanol) to an aldehyde (nonanal). This is a reversible equilibrium-driven process. To achieve high yields, the equilibrium must be shifted toward the product side, which is typically accomplished by removing the water formed during the reaction.[7][11]

Caption: Generalized acid-catalyzed acetal formation pathway.

Synthetic Methodologies

The most common and industrially viable method for preparing this compound is the direct reaction of nonanal with ethanol or triethyl orthoformate in the presence of an acid catalyst.

-

Catalysts : A wide range of catalysts can be employed. Traditional methods use strong Brønsted acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[6][7] However, milder Lewis acids such as bismuth triflate (Bi(OTf)₃), zirconium tetrachloride (ZrCl₄), and lithium tetrafluoroborate (LiBF₄) are often preferred for substrates sensitive to harsh acidic conditions.[6][12][13] These catalysts efficiently promote the reaction, often under milder conditions and with higher chemoselectivity.[13]

-

Reagents : The use of triethyl orthoformate is particularly advantageous. It serves as both a source of the ethoxy group and as a dehydrating agent, reacting with the byproduct water to form ethyl formate and ethanol, thereby driving the reaction to completion without the need for physical water removal methods like a Dean-Stark apparatus.[7][11]

Detailed Experimental Protocol

This protocol describes a robust lab-scale synthesis of this compound from nonanal using triethyl orthoformate and a Lewis acid catalyst.

Objective: To synthesize this compound with high purity.

Reagents & Equipment:

-

Nonanal (1 equivalent)

-

Triethyl orthoformate (1.5 equivalents)

-

Ethanol (anhydrous, as solvent)

-

Bismuth (III) triflate (Bi(OTf)₃, 0.1 mol%) or p-toluenesulfonic acid (1 mol%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add nonanal, triethyl orthoformate, and anhydrous ethanol.[6]

-

Catalyst Addition: Add the acid catalyst (e.g., Bi(OTf)₃) to the mixture. The use of a Lewis acid like bismuth triflate is often preferred for its high activity and mildness, preventing side reactions.[6]

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[2][9] The reduced pressure is critical to prevent thermal decomposition of the product at high temperatures.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, acetals exhibit characteristic fragmentation patterns. A key fragmentation involves the loss of an ethoxy radical (•OCH₂CH₃) to form a highly stable, resonance-delocalized oxonium ion. For this compound, the most abundant fragment ion is often observed at a mass-to-charge ratio (m/z) of 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment.[3] This peak is a strong indicator of the diethyl acetal moiety.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet at ~4.4-4.6 ppm for the single methine proton (CH) of the acetal group, coupled to the adjacent CH₂ group of the nonyl chain. The ethoxy groups will present as a quartet at ~3.4-3.7 ppm (O-CH₂) and a triplet at ~1.1-1.2 ppm (O-CH₂-CH₃). The long C₈H₁₇ alkyl chain will show a series of multiplets between ~0.8 ppm (terminal CH₃) and ~1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum provides definitive confirmation with a signal for the acetal carbon (C-1) in the range of 100-105 ppm.[3] The carbons of the ethoxy groups will appear around 60-62 ppm (-OCH₂) and 15 ppm (-CH₃), while the carbons of the nonyl chain will resonate in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the formation of the acetal from the aldehyde. The key diagnostic feature is the disappearance of the strong carbonyl (C=O) stretching band from the starting nonanal (typically ~1725 cm⁻¹) and the appearance of strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the acetal group.

-

Gas Chromatography (GC): GC is the standard method for assessing the purity of this compound, often showing purities of 98% or higher for commercial-grade material.[9] It is also used in conjunction with mass spectrometry (GC-MS) for definitive identification.[4]

Applications in Research and Industry

Flavor & Fragrance Industry

This compound is a valuable ingredient in the formulation of perfumes and food flavorings.[1][3] It imparts a fresh, aldehydic character with green and citrus undertones.[1][2] Compared to its parent aldehyde, nonanal, the acetal form offers superior stability against oxidation, which can otherwise lead to undesirable off-notes. This increased stability ensures a longer-lasting and more consistent fragrance profile, making it particularly useful in products with extended shelf lives.

Organic Synthesis: Protecting Group Chemistry

A primary application for acetals in research and drug development is as protecting groups for aldehydes and ketones.[7][13] The acetal group is robust and unreactive towards a wide range of reagents, including strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), hydrides, and most oxidizing agents.[7] This stability allows chemists to perform transformations on other parts of a complex molecule without affecting the carbonyl group. Once the desired transformations are complete, the aldehyde can be easily regenerated by simple hydrolysis with aqueous acid.

Caption: General workflow illustrating the use of an acetal as a protecting group.

Safety and Handling

While comprehensive GHS hazard data from ECHA suggests this compound does not meet the criteria for classification, standard laboratory safety protocols for handling organic chemicals must be observed.[3]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with eyes, skin, or clothing.[14] Avoid inhalation of vapors and ingestion.[15]

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources. Keep containers tightly sealed to prevent contamination and potential degradation.[14][15] It may be air-sensitive and is best stored under an inert atmosphere like nitrogen.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can catalyze its hydrolysis back to nonanal and ethanol.[15]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[16]

References

-

Carrigan, M. D., Eash, K. J., Fine, L., & Mohan, R. S. (2001). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. The Journal of Organic Chemistry, 66(13), 4442–4446. [Link]

-

The Good Scents Company. (n.d.). nonanal diethyl acetal, 54815-13-3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Nonanal Diethyl Acetal. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Nonane, 1,1-diethoxy- - Substance Details. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Nonane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for Nonane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Olfactorian. (n.d.). Nonanal Dimethyl Acetal | Perfume Material. Retrieved from [Link]

-

The Good Scents Company. (n.d.). undecanal diethyl acetal, 53405-97-3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonane, 1,1-diethoxy-. In PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 105-57-7, Ethane, 1,1-diethoxy-. Retrieved from [Link]

-

Perfumer's Apprentice. (n.d.). Aldehyde C-09 (Nonanal). Retrieved from [Link]

Sources

- 1. nonanal diethyl acetal, 54815-13-3 [thegoodscentscompany.com]

- 2. Nonanal Diethyl Acetal [myskinrecipes.com]

- 3. Nonane, 1,1-diethoxy- | C13H28O2 | CID 108625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 1,1-diethoxy- [webbook.nist.gov]

- 5. Aldehyde C-09 (Nonanal) (124-19-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 54815-13-3 Nonanal Diethyl Acetal AKSci 4364AL [aksci.com]

- 10. Nonane, 1,1-diethoxy- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

- 16. Cas 105-57-7,Ethane, 1,1-diethoxy- | lookchem [lookchem.com]

An In-Depth Technical Guide to 1,1-Diethoxynonane (Nonanal Diethyl Acetal)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-diethoxynonane, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development.

Section 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound .[1][2][3] However, in commercial and research contexts, it is frequently identified by several synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Synonyms | Nonanal Diethyl Acetal[3][4], Nonyl Aldehyde Diethyl Acetal[4], Aldehyde C-9 Diethyl Acetal[5] |

| CAS Number | 54815-13-3[2][3][4] |

Chemical Structure

The molecular structure of this compound consists of a nine-carbon aliphatic chain (nonane) where the first carbon is bonded to two ethoxy groups. This acetal functional group is the key to its chemical reactivity and utility.

Molecular Formula: C₁₃H₂₈O₂[2][4]

Molecular Weight: 216.36 g/mol [2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >98.0% (GC) | |

| Boiling Point | 66°C at 0.3 mmHg | |

| Specific Gravity | 0.84200 to 0.84700 @ 25.00 °C | [5] |

| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C | [5] |

| Flash Point | 145.00 °F TCC (62.78 °C) | [5] |

| Solubility | Soluble in alcohol; water solubility estimated at 3.902 mg/L @ 25 °C | [5] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of acetal formation, a cornerstone of organic chemistry for the protection of aldehyde functional groups. The most common and industrially viable method involves the acid-catalyzed reaction of nonanal with ethanol.

Synthesis Workflow

The following diagram illustrates the typical laboratory-scale synthesis of this compound.

Caption: Synthesis workflow for this compound.

Mechanistic Considerations

The acid-catalyzed acetal formation proceeds through a series of equilibrium steps. The use of excess ethanol and the removal of water are critical to drive the reaction towards the product, in accordance with Le Châtelier's principle. A Dean-Stark apparatus is the experimental workhorse for sequestering the water byproduct, thereby ensuring a high yield of the desired acetal. The choice of a non-nucleophilic acid catalyst, such as p-toluenesulfonic acid (p-TSA), is deliberate to prevent unwanted side reactions.

Section 3: Applications in Drug Development and Research

The primary utility of this compound in the pharmaceutical and research sectors lies in its role as a protecting group for the aldehyde functional group of nonanal. This protection is often a critical step in multi-step syntheses of complex target molecules.

Aldehyde Protection

The acetal group is stable under neutral and basic conditions, effectively masking the reactivity of the aldehyde. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

Caption: Deprotection of this compound to regenerate nonanal.

Role in Fragrance and Flavor Industry

Beyond its synthetic utility, this compound itself is used in the fragrance industry.[2][5] Its waxy and floral scent profile makes it a component in various fragrance formulations.[5]

Section 4: Experimental Protocols

Synthesis of this compound

Materials:

-

Nonanal (1 equivalent)

-

Anhydrous Ethanol (10 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.01 equivalents)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add nonanal, anhydrous ethanol, and toluene.

-

Add the p-toluenesulfonic acid monohydrate catalyst.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Quality Control: Gas Chromatography (GC) Analysis

The purity of the synthesized this compound should be assessed by gas chromatography.

GC Conditions (Example):

-

Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

-

Carrier Gas: Helium

-

Injection Volume: 1 µL (split injection)

Section 5: Safety, Handling, and Storage

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground/bond container and receiving equipment to prevent static discharge.

Storage:

-

Store in a cool, well-ventilated place.

-

Keep the container tightly closed.

-

Store away from oxidizing agents and strong acids.

References

-

AKos Consulting & Solutions. (n.d.). Nonanal Diethyl Acetal. Retrieved from [Link][4]

-

The Good Scents Company. (n.d.). nonanal diethyl acetal. Retrieved from [Link][5]

-

National Institute of Standards and Technology. (n.d.). Nonanal dimethyl acetal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nonanal diethyl acetal, 54815-13-3. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). Nonane, 1,1-diethoxy-. PubChem. Retrieved from [Link][2]

-

National Institute of Standards and Technology. (n.d.). Nonane, 1,1-diethoxy-. Retrieved from [Link][3]

Sources

The Solubility Profile of 1,1-Diethoxynonane: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

Introduction: Understanding 1,1-Diethoxynonane

This compound (C₁₃H₂₈O₂) is a diethyl acetal of nonanal.[1][2] Its molecular structure consists of a long, nonpolar nine-carbon alkyl chain (nonyl group) and a polar acetal functional group. This amphipathic nature is the primary determinant of its solubility across different solvent classes. The bulky, nonpolar tail dominates the molecule's overall character, suggesting a preference for nonpolar or weakly polar organic solvents. The two ether oxygen atoms in the acetal group can act as hydrogen bond acceptors, potentially allowing for limited solubility in more polar environments.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈O₂ | [1] |

| Molecular Weight | 216.36 g/mol | [1][2] |

| Appearance | Expected to be a colorless liquid | Inferred |

| Boiling Point | Data not available | |

| Density | Data not available |

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the predominant intermolecular forces are London dispersion forces due to the long alkyl chain.

Theoretical Solubility Profile

Based on its structure, the solubility of this compound in various organic solvents can be predicted as follows:

-

High Solubility: Expected in nonpolar, aprotic solvents where London dispersion forces are the primary mode of interaction. Examples include:

-

Hexane

-

Toluene

-

Diethyl ether

-

Dichloromethane

-

-

Moderate Solubility: Likely in polar, aprotic solvents. The polarity of the solvent can interact with the dipole moment of the acetal group, but the long alkyl chain may limit complete miscibility. Examples include:

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

-

Low to Negligible Solubility: Expected in polar, protic solvents. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar alkyl chain of this compound, making dissolution energetically unfavorable. Examples include:

-

Methanol

-

Ethanol

-

Water

-

The following diagram illustrates the logical flow for selecting an appropriate solvent based on the "like dissolves like" principle.

Caption: Solvent selection logic for this compound.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is transferred.

-

To remove any suspended microparticles, filter the supernatant through a syringe filter into a clean, pre-weighed vial.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Analyze the filtered saturated solution and the calibration standards using GC-FID or another appropriate analytical technique.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, for liquid-liquid systems, the effect of temperature can be more complex. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound (which is predominantly nonpolar), the higher the solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

-

pH (for aqueous solutions): While this compound is expected to have very low aqueous solubility, it's important to note that acetals can hydrolyze under acidic conditions to form an aldehyde and an alcohol.[5] This reaction would consume the acetal, leading to an apparent increase in solubility.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[2] General safety precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]

-

Avoiding inhalation, ingestion, and skin contact.[6]

-

Storing in a tightly closed container in a cool, dry place.[8]

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion